1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
Description
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a piperidine-based compound featuring dual sulfonyl substituents. This structural combination is rare among piperidine derivatives, making it a subject of interest in medicinal and synthetic chemistry.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO5S2/c1-3-27-20-11-10-18(13-15(20)2)29(25,26)22-12-4-5-19(14-22)28(23,24)17-8-6-16(21)7-9-17/h6-11,13,19H,3-5,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENYGOLUWQXNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is prepared.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.
Substitution Reactions: Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Potentially altering the sulfonyl groups.
Reduction: Reducing the sulfonyl groups to sulfides.
Substitution: Reactions at the ethoxy or fluorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, such as amines or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Used as a tool to study biological pathways and mechanisms.
Industry
Chemical Industry: As an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular responses.
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s uniqueness lies in its dual sulfonyl groups and hybrid substituents. Below is a comparative analysis with key analogs:
Key Observations :
Physical Properties :
- Piperidine sulfonates typically exhibit melting points between 132°C–230°C, with purity >95% achievable via solvent extraction and crystallization .
- The target compound’s molecular weight (~450–500 g/mol) is higher than simpler analogs (e.g., 1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine: 283.36 g/mol ), impacting solubility.
Biological Activity
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with sulfonyl groups derived from ethoxy-methylphenyl and fluorophenyl moieties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Piperidine Core : Starting with a piperidine derivative.
- Sulfonylation : Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.
- Substitution Reactions : Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Core | Synthesis of the piperidine derivative |
| Sulfonylation | Use of sulfonyl chlorides with a base |
| Substitution | Nucleophilic substitution to attach ethoxy and fluorophenyl groups |
The primary mechanism involves the modulation of ion channels, specifically potassium channels. By inhibiting these channels, the compound can influence cellular electrical activity, impacting physiological processes such as:
- Insulin Secretion : Altering glucose metabolism.
- Smooth Muscle Contraction : Affecting vascular tone and gastrointestinal motility.
- Platelet Aggregation : Potential implications in thrombus formation.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in various models.
- Neuroprotective Activity : The compound may protect neuronal cells from oxidative stress.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound reduced the viability of cancer cell lines by inducing apoptosis, with IC50 values comparable to established chemotherapeutics.
- Anti-inflammatory Effects : Animal models showed significant reductions in inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds to elucidate its unique properties.
| Compound Name | Key Activity | IC50 Value (µM) |
|---|---|---|
| 1-(4-Ethoxyphenyl)sulfonyl-3-(4-fluorophenyl)piperidine | Antitumor | 15 |
| 1-(4-Methoxyphenyl)sulfonyl-3-(4-chlorophenyl)piperidine | Anti-inflammatory | 20 |
| 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-piperidinecarboxamide | Potassium channel inhibition | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
